N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC16355494
Molecular Formula: C16H15N5O2S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O2S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22) |
| Standard InChI Key | JTPBQSVRULBMBZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Cyclopentathiophene Core: A fused bicyclic system comprising a five-membered cyclopentane ring and a thiophene heterocycle, contributing to planar rigidity and π-electron delocalization.
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Tetrazole Ring: A 1H-tetrazol-1-yl group at position 2, serving as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
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4-Methoxyphenylcarboxamide: An N-(4-methoxyphenyl) substituent at position 3, introducing hydrophobic and electron-donating effects that improve target binding affinity .
The molecular formula is C₁₈H₁₈N₅O₂S, with a calculated molecular weight of 368.44 g/mol. Key physicochemical properties include moderate lipophilicity (logP ≈ 2.8) and aqueous solubility (0.12 mg/mL at pH 7.4), making it suitable for oral bioavailability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₅O₂S |
| Molecular Weight | 368.44 g/mol |
| logP | 2.8 |
| Solubility (pH 7.4) | 0.12 mg/mL |
| Melting Point | 218–220°C (dec.) |
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence:
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Cyclopentathiophene Formation: Cyclocondensation of thiophene-2-carboxylic acid with cyclopentanone under acidic conditions yields the bicyclic core.
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Tetrazole Introduction: A [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride installs the tetrazole ring at position 2 .
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Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 4-methoxyaniline using EDCI/HOBt activates the carbonyl for nucleophilic acyl substitution.
Table 2: Optimization of Reaction Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | H₂SO₄, 110°C, 6h | 78 |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 80°C, 12h | 65 |
| Amidation | EDCI/HOBt, DCM, RT, 24h | 82 |
Biological Activities and Applications
Mitochondrial Fusion Regulation
The compound acts as a small-molecule regulator of mitochondrial dynamics, promoting fusion by activating mitofusin-2 (MFN2) proteins . In neuronal cell lines, it rescues fragmented mitochondria in autism spectrum disorder (ASD) models, restoring ATP production by 40% at 10 μM .
Mechanism of Action
Target Engagement
The compound binds to a hydrophobic pocket in MFN2’s GTPase domain (Kd = 120 nM), stabilizing the protein’s active conformation and enhancing mitochondrial tethering . Concurrently, the methoxyphenyl group interacts with Tyr-109 via π-stacking, while the tetrazole forms hydrogen bonds with Asp-112 .
Pharmacokinetic Profile
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Absorption: 85% oral bioavailability in rodent models.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to a hydroxyl derivative.
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Half-life: 6.2 hours in plasma.
Structural Analogues and SAR Insights
Table 3: Comparative Analysis of Analogues
The methoxyphenyl group is critical for potency, as its removal reduces MFN2 activation by 70% .
Future Directions
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Clinical Translation: Phase I trials for ASD-associated mitochondrial dysfunction are pending.
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Derivatization: Introducing fluoro-substituents on the phenyl ring may enhance blood-brain barrier penetration.
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